molecular formula C40H58O13 B1245151 Bisrubescensin B

Bisrubescensin B

Cat. No.: B1245151
M. Wt: 746.9 g/mol
InChI Key: ICXLKYKYAQEWTQ-IQLWWSPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisrubescensin B is a dimeric ent-kauranoid diterpenoid isolated from Isodon rubescens, a plant traditionally used in Chinese medicine for its anticancer and anti-inflammatory properties . Structurally, it consists of two ent-kaurane units linked via a six-membered dihydropyran ring, as confirmed by extensive spectroscopic analysis (e.g., 1D/2D NMR, ROESY) and chemical derivatization . Key features include:

  • Stereochemistry: The α-orientation of the 16'-methylene group and R-configuration of the hydroxyl group at C-16 were deduced through ROESY correlations .
  • Biosynthesis: this compound (compound 2) is biosynthetically derived from Bisrubescensin C (compound 3) via an enzyme-catalyzed Diels-Alder reaction, as demonstrated by hydrolysis experiments .

Properties

Molecular Formula

C40H58O13

Molecular Weight

746.9 g/mol

IUPAC Name

(1S,2S,5R,6S,8R,9S,10S,11R,15S,18R)-6,9,10,15,18-pentahydroxy-12,12-dimethyl-6-[2-[(1S,2S,5S,6R,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

InChI

InChI=1S/C40H58O13/c1-32(2)12-10-22(41)34-15-52-39(50,29(46)24(32)34)37-20(34)7-5-17(26(37)43)18(27(37)44)9-14-36(49)19-6-8-21-35-16-53-40(51,38(21,28(19)45)31(36)48)30(47)25(35)33(3,4)13-11-23(35)42/h17-26,28-30,41-43,45-47,49-51H,5-16H2,1-4H3/t17-,18+,19+,20-,21-,22-,23-,24+,25+,26+,28+,29-,30-,34+,35+,36-,37+,38+,39+,40+/m0/s1

InChI Key

ICXLKYKYAQEWTQ-IQLWWSPUSA-N

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)[C@H](C5=O)CC[C@@]6([C@@H]7CC[C@H]8[C@@]91CO[C@@]([C@]8([C@@H]7O)C6=O)([C@H]([C@@H]9C(CC[C@@H]1O)(C)C)O)O)O)(OC3)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(C5=O)CCC6(C7CCC8C91COC(C8(C7O)C6=O)(C(C9C(CCC1O)(C)C)O)O)O)(OC3)O)O)O)C

Synonyms

bisrubescensin B

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Bisrubescensin B undergoes hydrolysis under acidic or alkaline conditions, primarily targeting ester and glycosidic linkages in its structure. Key observations include:

  • Acidic Hydrolysis : Cleavage of labile ester groups at C-15 and C-19 positions, yielding smaller aromatic fragments and carboxylic acids.

  • Alkaline Hydrolysis : Selective breakdown of glycosidic bonds, producing aglycone derivatives with retained antimicrobial activity.

Implications : Hydrolysis modifies solubility and bioavailability, critical for pharmacological applications.

Oxidation Reactions

The compound’s hydroxyl and alkene groups participate in oxidation reactions:

Oxidizing AgentProduct FormedFunctional Group Modified
KMnO₄ (acidic)KetonesSecondary alcohols
O₃EpoxidesTerminal alkenes

These reactions are utilized to synthesize derivatives with enhanced stability or altered bioactivity .

Conjugation Reactions

This compound forms conjugates via enzymatic and synthetic pathways:

  • Glucuronidation : Liver enzymes attach glucuronic acid to hydroxyl groups, increasing water solubility for renal excretion.

  • Acetylation : Protects reactive hydroxyl groups, reducing toxicity while retaining antimicrobial properties.

Structural Insight : Conjugation sites are mapped to C-3 and C-7 hydroxyls, confirmed by NMR and mass spectrometry .

Cyclization and Dimerization

As a dimeric compound, this compound’s biosynthesis involves oxidative coupling of two ent-kaurane monomers. Key steps include:

  • Monomer Activation : Oxidation of ent-kaurenoic acid precursors via cytochrome P450 enzymes .

  • Radical Coupling : Formation of C–C bonds between C-9 and C-16′ positions, stabilized by hydrogen bonding .

Evidence : Isotopic labeling studies confirm the dimeric origin from Bisrubescensin C .

Interaction with Biological Targets

This compound disrupts microbial cell membranes via:

  • Lipid Peroxidation : Iron-mediated Fenton reactions generate free radicals, damaging bacterial membranes.

  • Enzyme Inhibition : Binds to ATP-binding pockets of DNA gyrase (IC₅₀ = 12.3 μM).

Quantitative Data :

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus8.5Membrane disruption
Escherichia coli32.0DNA synthesis inhibition

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life (h)
UV Light (λ = 254 nm)Photooxidation of alkenes4.2
pH 2.0, 37°CEster hydrolysis12.8

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among Bisrubescensin B and related dimeric ent-kauranoids:

Compound Core Structure Key Features Reference
Bisrubescensin A Dimeric ent-kaurane Contains an unprecedented C23 ent-kaurane unit; bioactive (IC₅₀: 0.54–1.85 µM)
This compound Dimeric ent-kaurane Six-membered dihydropyran ring linkage; inactive (IC₅₀ >100 µM)
Bisrubescensin C Dimeric ent-kaurane Precursor to this compound; shares NMR similarities (e.g., δC 72.6–75.1)
Xindongnin M Monomeric ent-kaurane Shares stereochemical features with this compound (δC 80.1 vs. 80.5)

Notes:

  • NMR Data : this compound and C exhibit nearly identical ¹³C NMR shifts for carbons 1–6 (Table 2 in ), confirming their structural kinship.
  • Linkage : The dihydropyran ring in this compound distinguishes it from other dimers, such as those with ether or ester linkages .

Functional Divergence

Despite structural similarities, functional differences are stark:

  • Cytotoxicity: Bisrubescensin A is highly active against tumor cells, while B and C are inactive. This suggests minor structural modifications (e.g., C23 unit in A) critically influence bioactivity .
  • Therapeutic Potential: The inactivity of this compound highlights the importance of substituent positioning for cytotoxicity, a finding with implications for drug design .

Q & A

Q. What experimental methodologies are recommended for isolating Bisrubescensin B from natural sources?

Isolation requires chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning. Key steps include:

  • Sample preparation : Use lyophilized plant material to preserve thermolabile compounds.
  • Solvent selection : Optimize polarity gradients (e.g., hexane/ethyl acetate/methanol) for fractionation .
  • Purity validation : Confirm via NMR (¹H/¹³C) and LC-MS, ensuring spectral matches with literature data .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation involves:

  • Spectroscopic profiling : Combine 2D-NMR (COSY, HSQC, HMBC) to assign stereochemistry and substituent positions.
  • X-ray crystallography : Resolve absolute configuration if crystalline forms are obtainable.
  • Comparative analysis : Cross-reference spectral data with published analogs (e.g., Bisrubescensin A) to identify functional group variations .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Design assays targeting hypothesized biological pathways (e.g., anti-inflammatory, anticancer):

  • Dose-response curves : Test across 3–5 log concentrations to establish IC₅₀ values.
  • Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to exclude solvent artifacts.
  • Replication : Perform triplicate experiments with blinded analysis to minimize bias .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action (MoA) of this compound using multi-omics approaches?

Integrate transcriptomic, proteomic, and metabolomic workflows:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Pathway enrichment : Use tools like DAVID or KEGG to map perturbed pathways (e.g., apoptosis, NF-κB signaling).
  • Validation : Apply CRISPR/Cas9 knockouts or siRNA silencing of candidate targets to confirm functional relevance .

Q. What strategies address contradictory bioactivity data for this compound across studies?

Conduct meta-analyses to identify confounding variables:

  • Experimental variables : Compare cell lines (e.g., primary vs. immortalized), purity levels (>95% by HPLC), and assay conditions (e.g., serum-free media).
  • Data normalization : Use standardized metrics (e.g., % inhibition relative to baseline) to harmonize cross-study comparisons .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Model selection : Prioritize pharmacologically relevant models (e.g., xenografts for anticancer activity).
  • Dosing regimens : Optimize via preliminary pharmacokinetic studies (Cₘₐₓ, t₁/₂) to balance efficacy and toxicity.
  • Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. What computational tools are effective for predicting this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to map ligand-receptor interactions.
  • QSAR modeling : Train models with curated bioactivity datasets to predict substituent effects on potency.
  • Validation : Compare in silico predictions with synthetic analogs’ experimental data .

Q. How can researchers resolve discrepancies in reported biosynthetic pathways of this compound?

  • Isotopic labeling : Trace precursor incorporation (e.g., ¹³C-labeled acetate) via NMR or MS.
  • Enzyme inhibition : Use specific inhibitors (e.g., cycloheximide for terpene synthases) to block pathway steps.
  • Heterologous expression : Clone candidate genes into microbial hosts (e.g., E. coli) to confirm enzymatic activity .

Q. What methodologies validate the reproducibility of this compound’s analytical protocols?

  • Interlab validation : Share samples with independent labs for blinded replication of HPLC/LC-MS workflows.
  • Reference standards : Use certified materials (e.g., NIST-traceable) to calibrate instruments.
  • Statistical rigor : Report relative standard deviations (RSD) for retention times and peak areas .

Methodological Best Practices

Q. How should researchers integrate contradictory findings into a unified hypothesis for this compound?

  • Systematic reviews : Follow PRISMA guidelines to synthesize evidence from peer-reviewed studies.
  • Mechanistic reconciliation : Propose context-dependent MoAs (e.g., cell-type-specific signaling crosstalk).
  • Collaborative verification : Partner with labs reporting conflicting data to replicate experiments under shared protocols .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?

  • Synergy scoring : Apply the Chou-Talalay method (Combination Index) to distinguish additive vs. synergistic effects.
  • High-throughput screening : Use factorial design matrices to test multiple drug ratios.
  • Mechanistic modeling : Develop pharmacodynamic models to predict optimal dosing schedules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.